molecular formula C36H31N5O7S B2498925 N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 688062-25-1

N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

Cat. No.: B2498925
CAS No.: 688062-25-1
M. Wt: 677.73
InChI Key: VJIDHHLRRPMMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex benzamide derivative featuring three distinct moieties:

  • Benzamide core: Substituted at the para position with a [1,3]dioxolo[4,5-g]quinazolin-7(8H)-ylmethyl group.
  • Quinazolinone-dioxolo system: The quinazolinone ring (8-oxo) is fused with a [1,3]dioxolo group, forming a bicyclic structure.
  • Pyrido-pyrimidinone-thioether linkage: A pyrido[1,2-a]pyrimidin-4-one moiety is connected via a thioether bridge (-S-CH₂-) to the quinazolinone system.

The compound’s synthesis likely involves multi-step coupling reactions, including thioether formation and heterocyclic ring closure, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H31N5O7S/c1-45-28-11-8-22(15-29(28)46-2)12-13-37-34(43)24-9-6-23(7-10-24)19-41-35(44)26-17-30-31(48-21-47-30)18-27(26)39-36(41)49-20-25-16-33(42)40-14-4-3-5-32(40)38-25/h3-11,14-18H,12-13,19-21H2,1-2H3,(H,37,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIDHHLRRPMMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4N=C3SCC6=CC(=O)N7C=CC=CC7=N6)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H31N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a complex compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number688061-58-7
Molecular FormulaC34H35N5O7S
Molecular Weight657.7 g/mol

The compound is believed to exhibit biological activity through multiple pathways:

  • Inhibition of Enzymatic Activity : The structure suggests potential inhibition of enzymes involved in cancer proliferation and bacterial resistance.
  • Antioxidant Activity : The presence of methoxy groups may contribute to its antioxidant properties, reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies indicate activity against various bacterial strains.

Anticancer Activity

Research indicates that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that similar compounds with quinazoline moieties can effectively block the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that feed tumors) .

Antibacterial Activity

The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the efficacy of similar compounds in a mouse model of breast cancer. The results showed a reduction in tumor size and weight when treated with derivatives of quinazoline-based compounds. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, various derivatives were tested against clinical isolates of resistant bacteria. The results indicated that compounds similar to N-(3,4-dimethoxyphenethyl)-benzamide exhibited potent bactericidal effects, suggesting their potential as new therapeutic agents for treating resistant infections .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities:

Antimicrobial Activity

Compounds containing quinazoline and pyrimidine moieties have been reported to possess significant antimicrobial properties. For instance, studies on related structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the thioether and dioxole functional groups may enhance this activity by facilitating interactions with microbial enzymes or cell membranes .

Anticancer Properties

Quinazoline derivatives are known for their anticancer potential. The incorporation of specific functional groups can lead to enhanced selectivity and potency against cancer cell lines. Preliminary studies suggest that N-(3,4-dimethoxyphenethyl)-4-benzamide derivatives could inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest .

Enzyme Inhibition

The compound may act as an inhibitor of various enzymes involved in disease processes. For example, thioether-containing compounds have been studied for their ability to inhibit lipoxygenase, an enzyme implicated in inflammatory responses and cancer progression . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Screening

A series of compounds similar to N-(3,4-dimethoxyphenethyl)-4-benzamide were synthesized and screened for antimicrobial activity. Results indicated that certain derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, demonstrating the importance of structural modifications in enhancing efficacy .

Case Study 2: Anticancer Research

In a study focusing on quinazoline derivatives, researchers synthesized several analogs of N-(3,4-dimethoxyphenethyl)-4-benzamide and evaluated their cytotoxicity against various cancer cell lines. The findings revealed that modifications to the benzamide moiety significantly affected the anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range .

Comparison with Similar Compounds

Table 1: Comparison of Benzamide-Based Compounds

Compound Name Key Structural Features Synthesis Yield Key Spectroscopic Data (¹H NMR) Reference
Target Compound Benzamide, quinazolinone-dioxolo, pyrido-pyrimidinone, thioether Not reported Not available -
N-(1-{(2R,4S,5S)-5-[Bis-(4-methoxy-phenyl)-phenyl-methylsulfanylmethyl]-4-hydroxy-tetrahydro-furan-2-yl}-2-oxo-1,2-dihydro-pyrimidin-4-yl)-benzamide (38) Benzamide, pyrimidinone, sulfur-containing protecting group 59% δ 11.27 (s, 1H), 8.16 (d, J = 7.1 Hz, 1H)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo-pyridine, nitro substituent, ester groups 51% δ 1.25 (t, J = 7.1 Hz, 3H), 4.25 (q, J = 7.1 Hz, 2H)

Analysis :

  • The target compound’s benzamide core is shared with compound 38, though 38 lacks the fused quinazolinone-dioxolo system and instead incorporates a pyrimidinone and sulfur-protected sugar moiety .
  • Compound 1l demonstrates the use of imidazo-pyridine rings, contrasting with the target’s pyrido-pyrimidinone, but highlights the prevalence of nitro and ester groups in similar scaffolds .

Quinazolinone and Dioxolo-Containing Analogues

Table 2: Quinazolinone Derivatives

Compound Name Key Features Synthesis Method Reference
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) Benzo[b][1,4]oxazin-3-one, pyrimidine substituent Cs₂CO₃-mediated coupling in DMF
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) Thiazolo-pyrimidinone, coumarin-thioether Microwave-assisted cyclization in DMF

Analysis :

  • The benzo[b][1,4]oxazin-3-one derivatives (7a-c) share a fused oxazinone ring with the target’s quinazolinone-dioxolo system but lack sulfur linkages .
  • Compound 19 incorporates a thiazolo-pyrimidinone core and thioether bond, mirroring the target’s sulfur bridge but fused with a coumarin moiety .

Pyrido-Pyrimidinone and Thioether Linkages

Table 3: Pyrimidinone-Thioether Compounds

Compound Name Key Features Synthesis Yield Application Notes Reference
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (50e) Pyrido[3,4-d]pyrimidin-4-one, piperidine substituent 43% Cell-active kinase inhibitor
4-((Methyl(2-(1-(4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)amino)methyl)benzonitrile (52g) Pyrido-pyrimidinone, nitrile substituent Not reported Intermediate for drug discovery

Analysis :

  • Compound 50e shares the pyrido-pyrimidinone core with the target but replaces the thioether with a pyrazole-piperidine chain, demonstrating modular substitution strategies .
  • The nitrile-containing 52g highlights the versatility of pyrido-pyrimidinones in medicinal chemistry, though its synthetic pathway differs from the target’s thioether linkage .

Thioether-Bridged Heterocycles

Table 4: Thioether-Containing Compounds

Compound Name Thioether Position Synthetic Conditions Reference
Target Compound Between quinazolinone and pyrido-pyrimidinone Likely nucleophilic substitution with -SH -
N-Phenylhydrazinecarbothioamide (7) → 5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (8) In thiazolo-pyrimidine scaffold NaOH-mediated heterocyclization
S-[Bis(4-methoxyphenyl)-phenyl-methyl]ethanethioate (28) in compound 38 As a protecting group Cs₂CO₃ in DMF

Analysis :

  • The target’s thioether bridge is critical for conjugating the quinazolinone and pyrido-pyrimidinone moieties, analogous to the sulfur-mediated cyclization in compound 8 .
  • Compound 38 uses a sulfur-containing protecting group, underscoring the role of thioethers in stabilizing intermediates during synthesis .

Q & A

Q. What are the critical steps in synthesizing this compound with high purity?

The synthesis involves multi-step protocols requiring precise control of reaction conditions. Key steps include:

  • Thioether formation : Reacting a pyrido[1,2-a]pyrimidin-2-ylmethyl thiol intermediate with a quinazolinone derivative under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Amide coupling : Using coupling agents like HATU or EDCI in anhydrous DMF to link the benzamide moiety to the phenethylamine backbone .
  • Optimization : Temperature control (e.g., 0–5°C for exothermic steps), solvent selection (e.g., DCM for hydrophobic intermediates), and catalysts (e.g., triethylamine for acid scavenging) .
  • Purification : Sequential column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons (e.g., carbonyl groups at δ 165–175 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the [1,3]dioxolo and pyrido-pyrimidinyl regions .
  • HRMS (ESI+) : Confirm molecular ion [M+H]+ with <2 ppm mass error. Key fragments include m/z corresponding to the benzamide (C₁₆H₁₅NO₃) and pyrido-pyrimidinyl (C₁₀H₆N₂O₂S) moieties .
  • HPLC-PDA : Use a C18 column (3.5 µm, 4.6 × 150 mm) with acetonitrile/water (0.1% TFA) gradient (retention time ~12–14 min) to assess purity .

Q. How can reaction intermediates be stabilized during synthesis?

  • Moisture-sensitive steps : Store intermediates like thiol precursors under argon and use anhydrous solvents (e.g., THF, DMF) .
  • Light-sensitive groups : Protect [1,3]dioxolo and pyrido-pyrimidinyl intermediates from UV exposure using amber glassware .
  • Temperature control : Maintain –20°C for azide-containing intermediates to prevent decomposition .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity, kinase inhibition assays) with positive controls (e.g., staurosporine) .
  • Solvent interference : Ensure DMSO concentrations in biological assays are ≤0.1% to avoid false positives .
  • Structural analogs : Compare activity of derivatives (e.g., replacing the 3,4-dimethoxyphenethyl group with 4-fluorophenethyl) to isolate pharmacophoric contributions .

Q. What strategies optimize structure-activity relationship (SAR) studies?

  • Fragment-based design : Synthesize analogs with modifications to:
    • Thioether linker : Replace sulfur with selenium or methylene to assess redox sensitivity .
    • Benzamide substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to enhance H-bonding with target proteins .
  • High-throughput screening : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) against kinases (e.g., EGFR, VEGFR2) .

Q. How to design computational models for target prediction?

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) to identify key interactions (e.g., hydrogen bonds between the pyrido-pyrimidinyl carbonyl and Lys721) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the compound in ATP-binding pockets .
  • ADMET prediction : Employ SwissADME to evaluate logP (ideal: 2–3), CYP450 inhibition (risk if >50% at 10 µM), and BBB permeability .

Q. What in vivo models are suitable for efficacy and toxicity profiling?

  • Xenograft models : Use immunodeficient mice (e.g., BALB/c nude) implanted with EGFR-overexpressing tumors (e.g., A431 cells) to assess tumor regression (dose: 10–50 mg/kg, i.p., 21 days) .
  • PK/PD studies : Measure plasma half-life (expected: 4–6 hrs) and tissue distribution (LC-MS/MS quantification in liver, kidneys) .
  • Hematological toxicity : Monitor WBC counts weekly; compare to cisplatin-treated controls to assess myelosuppression risks .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?

  • Assay conditions : Validate ATP concentrations (e.g., 10 µM vs. 100 µM) and pre-incubation times (15 vs. 30 min) .
  • Protein batch variability : Source kinases from the same vendor (e.g., SignalChem) and confirm activity via control substrates .

Q. Why do solubility predictions conflict with experimental data?

  • Polymorphism : Characterize crystalline vs. amorphous forms via PXRD. Amorphous forms typically show 3–5× higher solubility .
  • pH-dependent solubility : Test solubility in buffers (pH 1.2, 4.5, 6.8) to identify optimal formulation conditions (e.g., enteric coating for intestinal release) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

StepOptimal ConditionsYield ImprovementReference
Thioether formation0°C, DCM, 2 eq. DIPEA78% → 92%
Amide couplingHATU (1.2 eq.), DMF, 12 hr stirring65% → 88%
Final purificationEtOAc/hexane (3:7), silica gel chromatography85% → 95%

Q. Table 2. Biological Activity of Structural Analogs

Analog ModificationEGFR IC₅₀ (nM)Solubility (µg/mL)Reference
3,4-Dimethoxyphenethyl12.3 ± 1.28.5
4-Fluorophenethyl18.7 ± 2.114.2
Selenium linker variant9.8 ± 0.95.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.